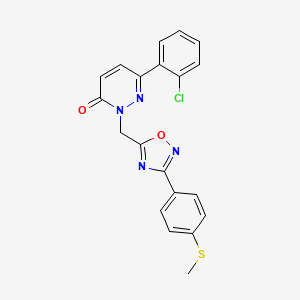

![molecular formula C14H15N3O3S B2660068 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide CAS No. 2097904-02-2](/img/structure/B2660068.png)

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The intramolecular cyclization of substituted 4-oxo-4-(het)aryl-2-(thiophen-2-ylamino)but-2-enoic acids in the presence of acetic or propionic anhydride has been used to afford a series of novel substituted 3-(thien-2-yl)iminofuran-2(3H)-ones .Molecular Structure Analysis

The molecular structure of this compound includes furan and thiophene rings, an imidazolidine ring, and a carboxamide group. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions.Chemical Reactions Analysis

The compound’s structure suggests it could undergo a variety of chemical reactions. For instance, the presence of several possible sites for nucleophilic attack in 3-imino(hydrazono)-3H-furan-2-ones molecules makes it possible to obtain various acyclic and heterocyclic structures on their basis .Physical And Chemical Properties Analysis

The compound is a colored crystalline substance, readily soluble in chloroform, DMSO, when heated in toluene, ethanol and insoluble in water and alkanes .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Studies have explored the synthesis and reactivity of related furan and thiophene derivatives, providing foundational knowledge for understanding the chemical behavior and potential applications of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide. For example, Aleksandrov and El’chaninov (2017) detailed the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent transformation to produce derivatives through electrophilic substitution reactions, illustrating the chemical versatility of furan-related compounds (Aleksandrov & El’chaninov, 2017).

Chemoselective Protection

The chemoselective protection of heteroaromatic aldehydes, including those derived from furan and thiophene, as imidazolidine derivatives has been investigated, showcasing methods to manipulate these compounds while preserving sensitive functional groups. Carpenter and Chadwick (1985) demonstrated the transformation of furan- and thiophene-2-carboxaldehydes into N, N'-dimethylimidazolidines, highlighting the synthetic utility of these methods in preparing complex molecules (Carpenter & Chadwick, 1985).

Antitumor Activity

Research into the antitumor activities of furan and thiophene derivatives, analogs to N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide, has been conducted. Franchetti et al. (1995) synthesized and evaluated furanfurin and thiophenfurin, demonstrating their interactions with inosine monophosphate dehydrogenase and showcasing the potential of furan and thiophene derivatives as antitumor agents (Franchetti et al., 1995).

Antimicrobial Activity

A study by Cakmak et al. (2022) on a thiazole-based heterocyclic amide derivative of furan-2-carboxamide revealed good antimicrobial activity against a range of microorganisms, suggesting that such compounds could have significant pharmacological applications (Cakmak et al., 2022).

Anti-Influenza Activity

Research into furan-carboxamide derivatives has identified novel inhibitors of the influenza A H5N1 virus, underscoring the potential of furan derivatives in developing antiviral therapeutics. Yongshi et al. (2017) reported that specific furan-carboxamide derivatives exhibited potent inhibitory activity against H5N1, highlighting their relevance in addressing viral diseases (Yongshi et al., 2017).

Zukünftige Richtungen

The introduction of a pharmacophore fragment into the structure of 3-imino-3H-furan-2-ones is important from the point of view of searching for potential biological activity . Therefore, future research could focus on modifying the structure both in the position 5 of the furan ring and in the thiophene moiety . This could lead to the synthesis of new compounds with useful properties, including as pharmaceuticals .

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c18-13-15-5-6-17(13)14(19)16-9-10(11-3-1-7-20-11)12-4-2-8-21-12/h1-4,7-8,10H,5-6,9H2,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBTUEUKYXIRAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)NCC(C2=CC=CO2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2659988.png)

![(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2659990.png)

![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2659993.png)

![2-(3,5-difluorobenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2659994.png)

![2-[(2-Methylbenzyl)sulfonyl]quinoxaline](/img/structure/B2660001.png)

![N-cyclohexyl-1-((4-fluorobenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2660003.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B2660007.png)

![5-(Aminomethyl)-2,3-dihydrobenzo[b]furan](/img/structure/B2660008.png)